(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid
Description
This compound (CAS 623950-04-9, molecular formula C₁₈H₂₅NO₆) features a pyrrolidine core substituted with a 3,5-dimethoxyphenyl group and a tert-butoxycarbonyl (Boc) protecting group. The dimethoxy substituents confer electron-donating properties, influencing solubility and reactivity, while the Boc group enhances stability during synthesis .
Properties
Molecular Formula |
C18H25NO6 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(3R,4S)-4-(3,5-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-9-14(15(10-19)16(20)21)11-6-12(23-4)8-13(7-11)24-5/h6-8,14-15H,9-10H2,1-5H3,(H,20,21)/t14-,15+/m1/s1 |
InChI Key |
RICGJYCLRORGII-CABCVRRESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=CC(=C2)OC)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Ring Construction and Stereocontrol
The pyrrolidine core is typically synthesized via cyclization reactions starting from appropriate amino acid derivatives or substituted precursors. Common methods include:
- Intramolecular cyclization of amino alcohols or amino esters under basic conditions.
- Chiral pool synthesis using enantiomerically pure amino acids or derivatives to control stereochemistry.
- Asymmetric catalysis employing chiral ligands or auxiliaries to induce the (3R,4S) stereochemistry.
The stereochemical outcome is critical and often controlled by the choice of starting materials and reaction conditions.
Introduction of the 3,5-Dimethoxyphenyl Group
The 3,5-dimethoxyphenyl substituent is introduced at the 4-position of the pyrrolidine ring through:
- Nucleophilic substitution or addition reactions involving 3,5-dimethoxybenzaldehyde or related derivatives.
- Cross-coupling reactions such as Suzuki-Miyaura coupling if halogenated pyrrolidine intermediates are used.
- Reductive amination or alkylation strategies to attach the aromatic ring with retention of stereochemistry.
Boc Protection of the Nitrogen
The nitrogen atom of the pyrrolidine ring is protected using the tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during further synthetic steps. This is typically achieved by:
- Treating the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) .
- Reaction conditions are mild, usually at room temperature, to avoid racemization or decomposition.
Carboxylic Acid Functionalization
The carboxylic acid at the 3-position can be introduced or preserved by:
- Starting from amino acid derivatives already bearing the carboxylic acid.
- Hydrolysis of ester intermediates under acidic or basic conditions.
- Oxidation of corresponding alcohol or aldehyde precursors if necessary.
Purification and Characterization
- Chromatographic techniques such as flash column chromatography or preparative HPLC are employed to purify intermediates and the final product.
- Stereochemical purity is confirmed by chiral HPLC, NMR spectroscopy, and optical rotation measurements.
- Structural confirmation can be achieved by X-ray crystallography if crystals are available.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Pyrrolidine ring formation | Cyclization of amino acid derivatives or amino alcohols; bases like NaH or KOtBu | Construct pyrrolidine core with stereocontrol | Use chiral starting materials or catalysts to ensure (3R,4S) configuration |
| 2 | Aromatic substitution | Reaction with 3,5-dimethoxybenzaldehyde or cross-coupling | Introduce 3,5-dimethoxyphenyl group at C-4 | Maintain stereochemistry; may require mild conditions |
| 3 | Boc protection | Di-tert-butyl dicarbonate (Boc2O), triethylamine, room temp | Protect nitrogen to prevent side reactions | Mild conditions to avoid racemization |
| 4 | Carboxylic acid installation | Hydrolysis of esters or oxidation | Ensure presence of carboxylic acid at C-3 | Acidic or basic hydrolysis depending on intermediate |
| 5 | Purification | Chromatography (flash, HPLC) | Isolate pure compound | Confirm stereochemistry and purity |
Research Findings and Optimization Notes
- The Boc protecting group is essential for selective functionalization and stability during synthesis.
- The 3,5-dimethoxyphenyl substituent influences the compound’s reactivity and biological activity; its introduction requires careful control to avoid side reactions.
- Stereochemical integrity is maintained by using chiral precursors or asymmetric synthesis methods.
- Purification by chromatography is critical due to the presence of diastereomers and closely related impurities.
- Reaction conditions such as temperature, solvent, and base choice significantly affect yield and stereoselectivity.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine or phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential in drug development, particularly in the context of:
- Antiviral Agents : It serves as an intermediate in the synthesis of antiviral drugs, including those targeting Hepatitis C Virus (HCV) and other viral infections. The pyrrolidine core is known for its ability to mimic natural substrates in biological systems, enhancing the efficacy of antiviral compounds .
- Anticancer Research : Studies have indicated that derivatives of this compound exhibit promising activity against various cancer cell lines. The presence of the dimethoxyphenyl group enhances the compound's ability to interact with biological targets involved in cancer progression .
Synthesis of Chiral Compounds
The chiral nature of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid makes it valuable for:
- Chiral Separation Techniques : It has been utilized in processes designed for the chiral separation of enantiomers, which is crucial in producing pharmaceuticals with specific desired effects while minimizing side effects .
Structure-Activity Relationship Studies
Research involving structure-activity relationships (SAR) has demonstrated that modifications to the pyrrolidine ring and substituents significantly influence biological activity:
- Modifications : Substituting different groups on the aromatic ring or altering the stereochemistry can lead to enhanced potency or selectivity against specific biological targets. These findings are critical for optimizing drug candidates during the drug development process .
Case Studies
Several studies have documented the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the tert-butoxycarbonyl group and the 3,5-dimethoxyphenyl group influences its binding affinity and specificity.
Comparison with Similar Compounds
Structural Features and Molecular Properties
Key Observations :
Physicochemical Properties
- pKa : The 3-ethylphenyl analog has a predicted pKa of 4.32, likely due to the carboxylic acid group. The target’s dimethoxy groups may slightly lower pKa via electron donation .
- Boiling Point: Limited data, but the 3-ethylphenyl analog has a predicted boiling point of 465°C, suggesting high thermal stability shared across Boc-protected pyrrolidines.
- Density : The 3-ethylphenyl analog has a density of 1.156 g/cm³, reflecting moderate compactness compared to halogenated analogs.
Biological Activity
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antiviral, anti-inflammatory, and antimicrobial effects, while also discussing structure-activity relationships (SAR) and relevant case studies.
- Molecular Formula : C₁₆H₁₉NO₄
- Molecular Weight : 303.33 g/mol
- CAS Number : 1414580-85-0
Antiviral Activity
Research indicates that derivatives of pyrrolidine compounds exhibit antiviral properties. For instance, a related compound (A-87380) demonstrated modest neuraminidase inhibition with an IC50 of 50 μM. This suggests that similar structures could be optimized for enhanced antiviral activity against viruses such as HSV-1 and others .
Anti-inflammatory Effects
Studies have shown that certain pyrrolidine derivatives can inhibit pro-inflammatory cytokines. A notable example includes the suppression of TNF-alpha production in whole blood cultures, indicating potential applications in treating inflammatory diseases .
Antimicrobial Properties
The compound's structural features may contribute to its antimicrobial efficacy. Similar derivatives have shown enhanced activity against various microbial strains, suggesting that the presence of specific substituents on the phenyl ring significantly influences biological activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid. Key findings include:
- Substituents : The presence of methoxy groups on the phenyl ring enhances solubility and biological activity.
- Functional Groups : The tert-butoxycarbonyl (Boc) group serves as a protective group that can influence the reactivity and stability of the compound during synthesis and biological testing .
Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of various pyrrolidine derivatives against HSV-1. The compound exhibited significant inhibition compared to controls, highlighting its potential as a lead compound for antiviral drug development .
Study 2: In Vivo Anti-inflammatory Activity
In vivo models demonstrated that the compound could reduce carrageenan-induced paw edema in mice, indicating its anti-inflammatory properties comparable to established treatments like tacrolimus .
Data Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid?
- Methodological Answer : A multi-step synthesis approach is recommended. Start with a palladium-catalyzed coupling reaction (e.g., Suzuki-Miyaura) to introduce the 3,5-dimethoxyphenyl group to a pyrrolidine scaffold. Subsequent Boc (tert-butoxycarbonyl) protection under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP ensures regioselectivity. Final purification via recrystallization or column chromatography is critical, as impurities from incomplete protection can affect downstream applications. Reaction conditions such as temperature (40–100°C) and inert atmospheres (e.g., nitrogen) are essential to prevent decomposition .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm stereochemistry and substituent positions, particularly the Boc group and methoxyphenyl ring.
- X-ray Crystallography : Resolve absolute configuration, as the rel-(3R,4S) designation indicates relative stereochemistry. Structural coordinates from related compounds (e.g., ) can guide refinement.
- HPLC-MS : Verify purity (>95%) and detect trace impurities, especially epimers or Boc-deprotected byproducts.
- Melting Point Analysis : Compare with analogs (e.g., 185–187°C for similar Boc-protected pyrrolidines) to validate crystallinity .
Q. How should researchers handle storage and stability testing?
- Methodological Answer : Store the compound at 0–6°C in airtight, light-resistant containers to prevent thermal degradation or hydrolysis of the Boc group. For stability studies, conduct accelerated degradation tests under varying pH (e.g., 1–13), temperatures (25–60°C), and humidity (40–80% RH). Monitor via HPLC for decomposition products like free pyrrolidine or demethylated phenyl derivatives .
Advanced Research Questions
Q. How can contradictions in stereochemical outcomes during synthesis be resolved?
- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., epimerization during Boc protection). To mitigate:
- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
- Dynamic Kinetic Resolution (DKR) : Employ chiral catalysts (e.g., Ru-based) to favor the desired (3R,4S) configuration.
- X-ray Analysis : Confirm absolute stereochemistry, as relative (rel-) designations may mask configurational ambiguities .
Q. What experimental strategies improve regioselective functionalization of the pyrrolidine ring?
- Methodological Answer :
- Protecting Group Strategy : Use Boc to block the pyrrolidine nitrogen, directing electrophilic substitution to the 4-position.
- Directed ortho-Metalation : Introduce substituents via lithiation at the 3,5-dimethoxyphenyl ring using LDA (lithium diisopropylamide) at −78°C.
- Cross-Coupling Reactions : Apply Buchwald-Hartwig amination or Ullmann coupling for aryl modifications without Boc cleavage .
Q. How to design assays for evaluating biological activity while minimizing interference from the Boc group?
- Methodological Answer :
- Boc Deprotection : Treat with TFA (trifluoroacetic acid) in DCM (dichloromethane) to generate the free amine for in vitro assays.
- Control Experiments : Compare Boc-protected and deprotected forms to isolate the pharmacophore’s contribution.
- Fluorescence Quenching Assays : Monitor interactions (e.g., with proteins) using Förster resonance energy transfer (FRET) to avoid false signals from the methoxyphenyl moiety .
Data Contradiction Analysis
Q. Why do different synthetic routes yield varying enantiomeric excess (ee) values?
- Methodological Answer : Variability in ee (e.g., 80–99%) stems from:
- Catalyst Efficiency : Pd vs. Ru catalysts in asymmetric hydrogenation ().
- Reaction Solvent : Polar aprotic solvents (DMF, THF) may stabilize transition states differently.
- Temperature Control : Higher temps (>60°C) accelerate racemization.
- Resolution : Use chiral additives (e.g., tartaric acid) to enhance ee post-synthesis .
Safety and Compliance
Q. What are critical safety protocols for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 mins ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
